Product packaging for (+)-Norfenfluramine(Cat. No.:CAS No. 1886-26-6)

(+)-Norfenfluramine

Cat. No.: B1679916
CAS No.: 1886-26-6
M. Wt: 203.20 g/mol
InChI Key: MLBHFBKZUPLWBD-UHFFFAOYSA-N
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Description

Norfenfluramine is a major active metabolite of the pharmaceutical compounds fenfluramine and benfluorex, and is a never-marketed drug of the amphetamine family . It is provided as a high-purity chemical for non-clinical research purposes. Its primary research value lies in its complex pharmacological profile, acting as a serotonin–norepinephrine releasing agent (SNRA) and as a potent agonist of serotonin 5-HT2B receptors . This specific activity on 5-HT2B receptors is a key focus of studies investigating drug-induced cardiac valvulopathy . Historically, research on its parent compound, fenfluramine, was related to appetite suppression in obesity . Contemporary scientific investigation has expanded into its potential antiseizure properties. Recent preclinical studies in animal models suggest that Norfenfluramine, particularly its L-enantiomer, exhibits significant anticonvulsant activity, making it a compound of interest for researching new treatments for conditions like Dravet syndrome . Furthermore, research indicates that fenfluramine (and by extension, its metabolites) can act as a positive modulator of sigma-1 receptors, which may contribute to neuroprotective and antiseizure effects observed in models, offering another avenue for mechanistic studies . Researchers should note that the biological activity can be enantioselective, with the D-enantiomer of Norfenfluramine being more strongly associated with certain serotonergic effects, including potential cardiotoxicity, while the L-enantiomer is being investigated as a potentially safer candidate for antiseizure applications . This product is intended for laboratory research by qualified professionals and is strictly labeled For Research Use Only (RUO) . It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F3N B1679916 (+)-Norfenfluramine CAS No. 1886-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHFBKZUPLWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904717
Record name (+/-)-Norfenfluramine
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Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1886-26-6
Record name (±)-Norfenfluramine
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Record name Norfenfluramine
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Record name NORFENFLURAMINE
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Record name (+/-)-Norfenfluramine
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Record name NORFENFLURAMINE
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Molecular and Neurochemical Mechanisms of Action

Serotonergic System Interactions

Norfenfluramine's influence on the serotonergic system involves its activity as a substrate for the serotonin (B10506) transporter and its direct agonism at various serotonin receptor subtypes.

Norfenfluramine, along with its parent compound fenfluramine (B1217885), functions as a substrate for the serotonin transporter (SERT) capes.gov.brnih.govresearchgate.net. This interaction leads to the release of neuronal serotonin (5-HT) into the synaptic cleft ahajournals.orgcapes.gov.brresearchgate.net. The mechanism of 5-HT release induced by norfenfluramine is primarily non-exocytotic, involving a carrier-mediated exchange mechanism via SERTs capes.gov.brnih.govresearchgate.netctdbase.org. This process facilitates the translocation of norfenfluramine molecules into the presynaptic nerve terminal, in exchange for 5-HT molecules that are then released into the extracellular space researchgate.netnih.gov.

Studies have shown that (+)-norfenfluramine's induced [3H]5-HT release is partly calcium-dependent and inhibited by cadmium, a non-specific blocker of voltage-dependent Ca2+ channels, suggesting that the Ca2+-dependent release is mediated by calcium entry into synaptosomes through these channels nih.gov. Furthermore, norfenfluramine is more potent than fenfluramine in inducing dopamine (B1211576) release wikipedia.org.

Norfenfluramine directly acts as an agonist at several serotonin receptor subtypes, particularly within the 5-HT2 receptor family wikipedia.orgahajournals.org. Its enantiomers, particularly dexnorfenfluramine, are more potent agonists at these receptors compared to fenfluramine wikipedia.org.

Norfenfluramine has been identified as a confirmed agonist at the 5-HT1D receptor amazonaws.com. Studies in animal models, such as zebrafish models of Dravet syndrome, suggest that agonist activity at 5-HT1D receptors may contribute to its effects amazonaws.comfrontiersin.orgfrontiersin.org. While some studies indicate that d-norfenfluramine has comparatively weak affinity for 5-HT1D receptors (Ki = 5–10 μM), its agonistic activity is noted ahajournals.org.

Norfenfluramine exhibits agonistic activity at the 5-HT2A receptor wikipedia.orgahajournals.orgamazonaws.comnih.gov. Radioligand binding experiments have shown that norfenfluramine has a moderate affinity for 5-HT2A receptors, with Ki values of 187 nM for the d-isomer and 267 nM for the l-isomer . In functional assays, norfenfluramine acts as a partial agonist at 5-HT2A receptors ahajournals.orgahajournals.org. For instance, this compound has an EC50 of 199.5 nM for 5-HT2A receptor activation in HEK293 cells .

Norfenfluramine is a potent agonist at the 5-HT2B receptor wikipedia.orgahajournals.orgnih.govmedchemexpress.compa2online.orgtaylorandfrancis.comnih.govresearchgate.net. It exhibits high affinity for this receptor, with Ki values of 27 nM for the d-isomer and 65 nM for the l-isomer . Functional studies demonstrate that both enantiomers of norfenfluramine are potent, high-efficacy partial-to-full agonists in stimulating inositol (B14025) phosphate (B84403) (IP) hydrolysis and increasing intracellular Ca2+ mobilization via 5-HT2B receptors . The d-isomer is consistently more potent than the l-isomer . The norfenfluramines have been shown to be full agonists at the 5-HT2B site in functional studies, with affinities ranging from 10 to 50 nmol/L researchgate.net.

Norfenfluramine is also a potent agonist at the 5-HT2C receptor wikipedia.orgahajournals.orgnih.govamazonaws.comnih.govnih.govresearchgate.netwikipedia.org. It shows high affinity for this receptor, with Ki values of 56 nM for the d-isomer and 99 nM for the l-isomer . Norfenfluramine acts as a full agonist at the 5-HT2C receptor ahajournals.orgnih.gov. The d-isomer of norfenfluramine is more potent than the l-isomer . Activation of 5-HT2C receptors by norfenfluramine is implicated in various central nervous system effects, including the regulation of dopamine and norepinephrine (B1679862) release wikipedia.org.

Below is a summary of Norfenfluramine's binding affinities and agonistic activities at various serotonin receptors:

Receptor SubtypeNorfenfluramine Affinity (Ki)Agonism ProfileKey FindingsReferences
5-HT1D5–10 μM (d-isomer)AgonistContributes to effects in animal models. ahajournals.orgamazonaws.comfrontiersin.orgfrontiersin.org
5-HT2Ad-isomer: 187 nM, l-isomer: 267 nMPartial AgonistModerately potent. EC50: 199.5 nM (d-isomer). ahajournals.orgamazonaws.comnih.govahajournals.org
5-HT2Bd-isomer: 27 nM, l-isomer: 65 nMFull AgonistHigh affinity, potent, high efficacy in functional assays. wikipedia.orgahajournals.orgnih.govamazonaws.commedchemexpress.compa2online.orgtaylorandfrancis.comnih.govresearchgate.net
5-HT2Cd-isomer: 56 nM, l-isomer: 99 nMFull AgonistHigh affinity, potent. wikipedia.orgahajournals.orgnih.govamazonaws.comnih.govahajournals.orgnih.govresearchgate.netwikipedia.org

Metabolism and Pharmacokinetic Research

Biotransformation Pathways of Fenfluramine (B1217885) to Norfenfluramine

Fenfluramine undergoes extensive metabolism in the body, with norfenfluramine being a major and active metabolite.

The primary pathway for the biotransformation of fenfluramine to norfenfluramine is N-deethylation fda.govdrugbank.comresearchgate.net. This process involves the removal of the N-ethyl group from fenfluramine, yielding the N-deethylated derivative, norfenfluramine. Studies in human liver microsomes and with recombinant human CYP450 enzymes indicate that fenfluramine is quantitatively converted to norfenfluramine as the initial step in its metabolism researchgate.net.

The cytochrome P450 (CYP) enzyme system plays a central role in this N-deethylation. Fenfluramine is primarily metabolized in the liver by CYP1A2, CYP2B6, and CYP2D6, with additional, albeit minor, contributions from CYP2C9, CYP2C19, and CYP3A4/5 drugbank.comresearchgate.netfda.gov. Norfenfluramine itself is also metabolized, though to a limited extent, by CYP1A2, CYP2B6, CYP2C19, and CYP2D6 researchgate.net.

Beyond N-deethylation, fenfluramine and norfenfluramine undergo further metabolic transformations. Fenfluramine's metabolism includes deamination and subsequent side chain oxidation surrey.ac.uk. In in vitro metabolism studies using rat, dog, and human liver and intestinal S9 fractions, seven metabolites (norfenfluramine and C1 through C6) were detected. These were formed through N-dealkylation, oxygenation, dehydrogenation, or a combination of these processes, with and without glucuronide conjugation fda.gov. However, in human liver S9 fractions, norfenfluramine and its N-oxygenation product were the only metabolites observed fda.gov. Norfenfluramine is subsequently deaminated and oxidized to form inactive metabolites fda.gov.

In humans, less than 25% of the total drug-related material recovered in urine consists of unchanged fenfluramine and norfenfluramine, highlighting the extensive nature of fenfluramine's metabolism drugbank.comresearchgate.net.

N-Deethylation Mechanisms

Stereoselective Metabolism Studies

Fenfluramine is administered as a racemic mixture containing both d- and l-enantiomers frontiersin.org. Both of these enantiomers are metabolized to their corresponding norfenfluramine counterparts fda.govfrontiersin.org. Research has demonstrated that the metabolism of fenfluramine exhibits stereoselectivity.

In studies conducted in rats, the levels of d-fenfluramine were consistently higher than those of the l-enantiomer (B50610) in plasma, red blood cells, and brain areas such as the striatum and brainstem nih.govtandfonline.com. Conversely, the levels of the metabolite norfenfluramine were lower for the d-form compared to the l-form nih.govtandfonline.com. This suggests a stereoselective metabolic process, with indications that this stereoselectivity may primarily reside in the deamination stage of metabolism surrey.ac.uksurrey.ac.uk.

Furthermore, the areas under the plasma time curve (AUC) for l-fenfluramine and l-norfenfluramine were found to be greater than those for their respective d-isomers surrey.ac.uk. Despite these individual stereoselective differences, no apparent enantiomeric interaction was observed when the isomers were administered together as a racemate surrey.ac.uk. The stereoselectivity of fenfluramine's phase I metabolism has also been confirmed in rat liver microsomal incubates capes.gov.br.

Investigational Studies on Drug-Drug Interactions Affecting Norfenfluramine Exposure

Research into drug-drug interactions affecting norfenfluramine exposure is crucial for understanding its pharmacokinetics, especially when fenfluramine is co-administered with other medications. These studies investigate the involvement of various metabolic enzymes and transporters, as well as the direct impact of other compounds on norfenfluramine levels.

Cytochrome P450 Enzyme System Involvement (CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5)

Fenfluramine undergoes extensive metabolism in the liver to its active metabolite, norfenfluramine, primarily through the action of cytochrome P450 (CYP) enzymes. The major CYP isoforms involved in this de-ethylation process are CYP1A2, CYP2B6, and CYP2D6, with CYP2C9, CYP2C19, and CYP3A4/5 contributing to a lesser extent researchgate.netpharmgkb.orgdrugs.comnih.govfda.gov.

In vitro investigations have characterized the direct inhibitory and inductive potential of norfenfluramine on these CYP enzymes. Norfenfluramine has been identified as a direct in vitro inhibitor of CYP2D6, exhibiting an IC50 value of 16 µM researchgate.netnih.govresearchgate.netbioivt.com. Conversely, norfenfluramine did not demonstrate substantial inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP3A4/5 researchgate.netnih.govresearchgate.netbioivt.com. Regarding enzyme induction, norfenfluramine induced CYP2B6 (up to 2.0-fold) and CYP3A4 (3.6- to 4.8-fold) in cultured human hepatocytes, but it did not induce CYP1A2 researchgate.netnih.govresearchgate.netbioivt.com. Despite these in vitro observations, mechanistic static pharmacokinetic models predict that the observed CYP450 inhibition or induction by norfenfluramine is unlikely to be clinically relevant at typical therapeutic doses nih.govresearchgate.net.

The co-administration of specific CYP inhibitors or inducers can indirectly affect norfenfluramine exposure by altering the metabolism of its parent compound, fenfluramine. For instance, co-administration of fluvoxamine (B1237835) (a potent CYP1A2 inhibitor, 50 mg once daily) with fenfluramine increased fenfluramine's systemic exposure (AUC) by 102% and peak plasma concentration (Cmax) by 22%. Concurrently, norfenfluramine's Cmax decreased by 44% and AUC by 22% drugs.comeuropa.eu. Similarly, co-administration with paroxetine (B1678475) (a potent CYP2D6 inhibitor, 30 mg once daily) led to an 81% increase in fenfluramine AUC and a 13% increase in Cmax, while norfenfluramine's Cmax decreased by 29% and AUC by 13% drugs.comdrugs.com. In contrast, rifampicin, a strong inducer of CYP3A and CYP2C19 and a moderate inducer of CYP1A2, CYP2B6, CYP2C8, and CYP2C9, decreased fenfluramine AUC by 58% and Cmax by 40% when co-administered (600 mg once daily). This also resulted in a 50% decrease in norfenfluramine AUC, but a 13% increase in norfenfluramine Cmax europa.eu.

Table 1: Norfenfluramine's In Vitro CYP450 Interaction Potential

CYP EnzymeNorfenfluramine Inhibition (IC50)Norfenfluramine Induction (Fold Increase)Clinical Relevance (Predicted)
CYP1A2Not substantial (>100 µM) nih.govresearchgate.netNo induction nih.govresearchgate.netUnlikely nih.govresearchgate.net
CYP2B6Not substantial (>100 µM) nih.govresearchgate.netUp to 2.0-fold nih.govresearchgate.netUnlikely nih.govresearchgate.net
CYP2C9Not substantial (>100 µM) nih.govresearchgate.netNot reportedUnlikely nih.govresearchgate.net
CYP2C19Not substantial (>100 µM) nih.govresearchgate.netNot reportedUnlikely nih.govresearchgate.net
CYP2D616 µM researchgate.netnih.govresearchgate.netbioivt.comNot reportedUnlikely nih.govresearchgate.net
CYP3A4/5Not substantial (>600 µM) nih.govresearchgate.net3.6- to 4.8-fold nih.govresearchgate.netUnlikely nih.govresearchgate.net

Transporter Inhibition Studies (e.g., MATE1 transporter)

In vitro studies have also investigated the potential of norfenfluramine to act as a perpetrator of drug-drug interactions by inhibiting drug transporters nih.govresearchgate.net. Norfenfluramine demonstrated inhibition of organic cation transporter 2 (OCT2) and multidrug and toxin extrusion protein 1 (MATE1) transporters, with IC50 values of 5.2 µM and 4.6 µM, respectively nih.govresearchgate.net.

Despite these in vitro findings, further evaluation using calculated R values indicated that norfenfluramine exhibited a lack of potential to inhibit these transporters in vivo, as the calculated R values for all examined drug transporters were below their respective cutoff values nih.govresearchgate.net. Additionally, neither fenfluramine nor norfenfluramine was found to be a substrate for drug transporters pharmgkb.orgnih.gov.

Table 2: Norfenfluramine's In Vitro Drug Transporter Inhibition

TransporterNorfenfluramine Inhibition (IC50)Clinical Relevance (Predicted)
OCT25.2 µM nih.govresearchgate.netUnlikely nih.govresearchgate.net
MATE14.6 µM nih.govresearchgate.netUnlikely nih.govresearchgate.net
P-gpAbove highest tested concentration (>100 µM) researchgate.netUnlikely researchgate.net
BCRPAbove highest tested concentration (>100 µM) researchgate.netUnlikely researchgate.net
OATP1B1Above highest tested concentration (>100 µM) researchgate.netUnlikely researchgate.net
OATP1B3Above highest tested concentration (>100 µM) researchgate.netUnlikely researchgate.net
OAT1Above highest tested concentration (>100 µM) researchgate.netUnlikely researchgate.net
OAT3Above highest tested concentration (>100 µM) researchgate.netUnlikely researchgate.net
MATE2-KAbove highest tested concentration (>100 µM) researchgate.netUnlikely researchgate.net

Impact of Co-administered Antiepileptic Drugs and Other Compounds on Norfenfluramine Levels

The co-administration of fenfluramine with other antiepileptic drugs (AEDs) and compounds has been studied to understand their impact on norfenfluramine exposure. These interactions are particularly relevant in clinical settings where polypharmacy is common.

When fenfluramine was co-administered with a standard AED regimen including stiripentol (B1682491), clobazam, and/or valproate, a significant decrease in norfenfluramine exposure was observed. Specifically, in Phase 3 studies, this regimen resulted in a 60% decrease in norfenfluramine AUC0-24 researchgate.neteuropa.euucb.com. A single oral dose co-administration of fenfluramine (0.7 mg/kg) with single oral doses of stiripentol (3.5 g), clobazam (20 mg), and valproate (25 mg/kg, maximum 1.5 g) decreased norfenfluramine exposure by approximately 40% compared to fenfluramine administered alone researchgate.netucb.com.

The co-administration of fenfluramine with cannabidiol (B1668261) also affects norfenfluramine levels. A study involving a single 0.35 mg/kg dose of fenfluramine co-administered with repeated doses of cannabidiol showed a 22% decrease in norfenfluramine AUC0-INF and a 33% decrease in its Cmax drugs.comeuropa.eudrugs.com. It is noteworthy that cannabidiol is metabolized by CYP2C19 and CYP3A4, neither of which was substantially inhibited or induced by fenfluramine or norfenfluramine in vitro researchgate.net.

Table 3: Impact of Co-administered Compounds on Norfenfluramine Exposure

Co-administered Compound(s)Effect on Norfenfluramine AUCEffect on Norfenfluramine CmaxReference
Stiripentol + Clobazam (+/- Valproate)~60% decrease (AUC0-24) researchgate.neteuropa.euucb.com~40% decrease (single dose) researchgate.netucb.com researchgate.neteuropa.euucb.com
Cannabidiol22% decrease (AUC0-INF) drugs.comeuropa.eudrugs.com33% decrease drugs.comeuropa.eudrugs.com drugs.comeuropa.eudrugs.com

Neurobiological Effects and Therapeutic Mechanisms of Action Research

Antiseizure Activity Research

The antiseizure properties of norfenfluramine, and its parent compound fenfluramine (B1217885), were initially observed in pediatric patients with photosensitive epilepsy. taylorandfrancis.comnih.gov Subsequent research has focused on elucidating the precise mechanisms by which norfenfluramine exerts its anticonvulsant effects in various preclinical models. tandfonline.comfrontiersin.orgtaylorandfrancis.com

The anticonvulsant effect of fenfluramine, and by extension its active metabolite norfenfluramine, is believed to stem from its ability to restore the balance between GABA-mediated inhibition and glutamatergic excitation in the brain. tandfonline.comfrontiersin.org

Impairment of GABAergic neurotransmission is a significant contributor to epileptogenesis across various preclinical models. tandfonline.comfrontiersin.orgnih.gov Norfenfluramine enhances GABAergic neurotransmission through its effects on serotonin (B10506) (5-HT) release at GABAergic synapses and by stimulating specific serotonin receptor subtypes, particularly 5-HT2A and 5-HT2C receptors. tandfonline.comfrontiersin.orgnih.govnih.gov Studies have also shown that fenfluramine, and likely norfenfluramine, can restore the dendritic arborization of GABAergic neurons in a zebrafish model of Dravet syndrome, suggesting a role in preserving GABAergic dendritic architecture and enhancing GABA neurotransmission. tandfonline.comfrontiersin.orgnih.gov

While serotonergic activity primarily enhances GABAergic signaling, the interaction of norfenfluramine with sigma-1 receptors is thought to reduce glutamatergic excitability. tandfonline.commdpi.comnih.govresearchgate.net Research indicates that norfenfluramine can disrupt the regulatory association of the sigma-1 receptor (σ1R) with NR1 subunits of glutamate (B1630785) N-methyl-D-aspartate receptors (NMDARs). researchgate.netnih.govoncotarget.com This disruption allows calcium-regulated calmodulin (CaM) to bind to these subunits, potentially inhibiting calcium permeation through NMDARs and thereby dampening glutamatergic excitatory output. frontiersin.orgresearchgate.netnih.govoncotarget.com

Norfenfluramine exhibits high affinity for 5-HT2B and 5-HT2C receptor subtypes, and moderate affinity for 5-HT2A receptors. taylorandfrancis.comtaylorandfrancis.com Its agonistic interaction with 5-HT1D and 5-HT2C receptors, and possibly 5-HT1A and 5-HT2A receptors, is associated with its antiseizure activity. tandfonline.commdpi.comtaylorandfrancis.comnih.govfda.govfda.govdrugbank.com Studies in a mutant zebrafish model of Dravet syndrome demonstrated that fenfluramine's efficacy in suppressing spontaneous seizures was dependent on agonist activity at 5-HT1D, 5-HT2A, and 5-HT2C receptors. frontiersin.orgmdpi.comfda.gov The D-enantiomers of fenfluramine and norfenfluramine have been shown to reduce seizure-like behavior in a Dravet zebrafish model more effectively than their L-enantiomers, although both enantiomers lowered epileptiform discharges similarly. nih.gov

Role of Specific Serotonin Receptor Subtypes in Anticonvulsant Efficacy

Efficacy Studies in Preclinical Seizure Models

Norfenfluramine, as an active metabolite of fenfluramine, has demonstrated significant antiepileptic effects in various preclinical seizure models. tandfonline.commdpi.com

In the Maximal Electroshock Seizure (MES) test, a model for generalized tonic-clonic seizures, fenfluramine, norfenfluramine, and their individual enantiomers showed comparable anticonvulsant activity with ED50 values ranging from 5.1 to 14.8 mg/kg. mdpi.comresearchgate.netresearchgate.net

In the DBA/2 mouse audiogenic seizure model, l-norfenfluramine exhibited greater potency compared to d,l-fenfluramine and l-fenfluramine. Specifically, l-norfenfluramine was 9 times more potent than d,l-fenfluramine and 15 times more potent than l-fenfluramine based on ED50 values (1.2 mg/kg vs. 10.2 mg/kg and 17.7 mg/kg, respectively). mdpi.comresearchgate.netresearchgate.net Brain concentrations of all tested compounds were approximately 20-fold higher than in plasma. mdpi.comresearchgate.netresearchgate.net Based on brain EC50 values, l-norfenfluramine was 7 times more potent than d,l-fenfluramine and 13 times more potent than l-fenfluramine (1940 ng/g vs. 13200 ng/g and 25400 ng/g, respectively). mdpi.comresearchgate.netresearchgate.net These findings suggest that the antiseizure activity of l-fenfluramine in this model can be primarily attributed to its metabolite, l-norfenfluramine. mdpi.comresearchgate.netresearchgate.net

Norfenfluramine has also been shown to restore swimming behavior and reduce spontaneous seizure events in the scn1lab mutant zebrafish model of Dravet syndrome, further supporting its contribution to the antiseizure activity of fenfluramine. oup.com

Table 1: Anticonvulsant Activity in Mouse Models (ED50 Values)

CompoundMES Test (ED50, mg/kg) mdpi.comresearchgate.netresearchgate.netAudiogenic Seizure Model (ED50, mg/kg) mdpi.comresearchgate.netresearchgate.net
Fenfluramine5.1 - 14.810.2
Norfenfluramine5.1 - 14.81.3
l-Fenfluramine5.1 - 14.817.7
l-Norfenfluramine5.1 - 14.81.2

Table 2: Brain EC50 Values in DBA/2 Mouse Audiogenic Seizure Model

Compound (Administered As Such)Brain EC50 (ng/g) mdpi.comresearchgate.netresearchgate.net
d,l-Fenfluramine13200
l-Fenfluramine25400
l-Norfenfluramine1940
Dravet Syndrome Zebrafish Models

In the scn1lab zebrafish mutant model of Dravet syndrome, norfenfluramine has demonstrated efficacy in inhibiting behavioral epileptic activity. Studies have shown that norfenfluramine can restore swimming behavior in scn1lab mutant larvae to wild-type levels and reduce spontaneous seizure events. oup.com Both (+)-norfenfluramine and (-)-norfenfluramine enantiomers were explored for their antiepileptic activity in this model. While this compound displayed significant antiepileptic effects, the results for (-)-norfenfluramine were less conclusive. exlibrisgroup.comresearchgate.net It has been suggested that activation of the 5-HT2B receptor may contribute to the anti-seizure activity observed in scn1lab zebrafish models, with norfenfluramine being a potent activator of this receptor. oup.com

Rodent Models (e.g., Maximal Electroshock, Audiogenic Seizures)

Norfenfluramine has been evaluated for its antiseizure activity in various rodent models, including the maximal electroshock seizure (MES) test and audiogenic seizure models. In the MES test in mice, norfenfluramine and its enantiomers demonstrated comparable anticonvulsant activity, with ED50 values ranging between 5.1 and 14.8 mg/kg. mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

In the audiogenic seizure model in DBA/2 mice, l-norfenfluramine exhibited significantly higher potency compared to d,l-fenfluramine and l-fenfluramine. Specifically, l-norfenfluramine was 9 times more potent than d,l-fenfluramine and 15 times more potent than l-fenfluramine based on ED50 values. mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.net Brain concentrations of norfenfluramine and its enantiomers were found to be approximately 20-fold higher than in plasma in these models. mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

The following table summarizes the ED50 values in rodent seizure models:

CompoundMES Test (ED50 mg/kg)Audiogenic Seizure Model (ED50 mg/kg)
Fenfluramine5.1–14.810.2
Norfenfluramine5.1–14.81.3
l-Norfenfluramine5.1–14.81.2
d,l-FenfluramineN/A10.2
l-FenfluramineN/A17.7
Models of NMDA-induced Seizures

Norfenfluramine has been shown to reduce N-methyl-D-aspartate (NMDA)-induced seizures in mouse models. It effectively reduced the appearance of most NMDA-induced signs, including compulsive rearing, wild running, clonic convulsions, and tonic seizures, and protected mice from NMDA-provoked death. medicineinnovates.comnih.gov Norfenfluramine was particularly effective in abolishing clonic convulsions and tonic seizures. medicineinnovates.comnih.gov The anticonvulsant effects of norfenfluramine in these models are linked to its activity at serotonin 5HT2A receptors, as the 5HT2AR antagonist 4F 4PP was found to antagonize its effects. medicineinnovates.comnih.gov Furthermore, norfenfluramine has been observed to disrupt the association of sigma-1 receptors (σ1Rs) with NR1 subunits of NMDA receptors. nih.govresearchgate.netresearchgate.net

Enantiomeric Contributions to Antiseizure Activity

Both d- and l-enantiomers of norfenfluramine possess antiseizure activity. nih.gov In the MES test, fenfluramine, norfenfluramine, and their enantiomers exhibited comparable anticonvulsant activity. mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.net However, in the audiogenic seizure model, l-norfenfluramine demonstrated superior potency. mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.net Brain concentrations of all enantiomers were significantly higher than plasma concentrations, suggesting good brain penetration. mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov The activity of l-norfenfluramine was comparable to that of the corresponding racemates in the tested models. mdpi.comnih.govresearchgate.netresearchgate.net

The following table details the comparative potency of norfenfluramine enantiomers:

CompoundMES Test (ED50 mg/kg)Audiogenic Seizure Model (ED50 mg/kg)
Norfenfluramine5.1–14.81.3
l-Norfenfluramine5.1–14.81.2

Research on Broader Neurobiological Impacts

Beyond its antiseizure effects, research has explored the broader neurobiological impacts of norfenfluramine.

Cognitive and Behavioral Effects (e.g., Executive Functioning, Alertness, Mood)

Norfenfluramine, as an active metabolite of fenfluramine, has been implicated in cognitive and behavioral effects. While fenfluramine treatment has been associated with improved cognitive function, alertness, and executive functioning in patients with Dravet syndrome and Lennox-Gastaut syndrome, these effects are generally attributed to fenfluramine itself, with norfenfluramine contributing as an active metabolite. frontiersin.orgfinteplahcp.comdntb.gov.uaresearchgate.net Studies on the behavioral effects of norfenfluramine in rats using a behavioral pattern monitor showed that both fenfluramine and d-norfenfluramine dose-dependently reduced locomotor and investigatory activity. nih.gov The reduction in activity induced by norfenfluramine was not mediated by serotonin release. nih.gov The d- and l-enantiomers of norfenfluramine were found to be nearly equipotent in reducing behavioral activity, despite d-norfenfluramine being a more potent serotonin-releasing agent. nih.gov

Regarding mood and alertness, earlier studies on d-fenfluramine (which metabolizes to d-norfenfluramine) in healthy volunteers indicated no significant changes in mood state or alertness. ahajournals.org However, fenfluramine, which produces norfenfluramine as a major active metabolite, has occasionally been associated with hallucinations at large doses. wikipedia.org Dexnorfenfluramine can produce the head-twitch response in rodents, a behavioral proxy for psychedelic effects. wikipedia.org

Research on Adverse Effects and Underlying Mechanisms

Cardiovascular System Impact Research

Norfenfluramine's impact on the cardiovascular system is a critical area of study, particularly concerning cardiac valvulopathy and pulmonary arterial hypertension.

Cardiac valvulopathy, characterized by thickening and damage to heart valves, has been strongly linked to norfenfluramine.

The most widely accepted mechanism for norfenfluramine-induced cardiac valvulopathy involves its potent agonism of the serotonin (B10506) 5-HT2B receptor wikipedia.orgersnet.orgahajournals.orgnih.govahajournals.orgiiab.menih.govscispace.comresearchgate.netnih.govahajournals.org. These receptors are abundantly expressed on human cardiac valves ahajournals.orgnih.govwikipedia.org. Activation of 5-HT2B receptors by norfenfluramine is thought to directly stimulate the proliferation of cardiac fibroblasts on the heart valves, leading to the characteristic fibrotic lesions wikipedia.orgiiab.me. This mechanism is supported by the observation that medications known to induce valvular heart disease are generally 5-HT2B receptor agonists nih.govahajournals.orgresearchgate.net. While fenfluramine (B1217885) itself binds weakly to 5-HT2 receptors, its metabolite norfenfluramine binds to and activates 5-HT2B receptors with high affinity wikipedia.orgahajournals.orgahajournals.orgresearchgate.netwikipedia.org.

Norfenfluramine exists as a racemic mixture of two enantiomers: dexnorfenfluramine ((+)-norfenfluramine) and levonorfenfluramine ((-)-norfenfluramine) wikipedia.orgtaylorandfrancis.com. Studies have shown that both enantiomers are active as serotonin 5-HT2 receptor agonists, but dexnorfenfluramine is consistently more potent than levonorfenfluramine in activating these receptors wikipedia.org. Specifically, dexnorfenfluramine activates 5-HT2B receptors with at least 10-fold greater potency compared to levonorfenfluramine mdpi.com. This difference in potency contributes to the understanding of the stereoselective nature of fenfluramine's cardiovascular toxicity, as appetite suppression is primarily attributed to the d-enantiomers of fenfluramine and norfenfluramine, while cardiovascular toxicity is mainly linked to the activation of 5-HT2B receptors by d-norfenfluramine mdpi.com.

The activation of 5-HT2B receptors by norfenfluramine initiates a cascade of cellular and molecular events leading to cardiac fibrosis. This includes the stimulation of mitogenesis in heart valve cells ahajournals.orgahajournals.orgresearchgate.net. The proliferation of cardiac fibroblasts on the heart valves, particularly the tricuspid valve, is a hallmark of norfenfluramine-induced cardiac fibrosis wikipedia.orgiiab.me. This process resembles the valvulopathy seen in clinical carcinoid heart disease, where high levels of serotonin (5-HT) are responsible for myofibroblast proliferation and the deposition of extracellular matrix components like glycosaminoglycans and collagen, leading to valve thickening taylorandfrancis.comersnet.org.

Norfenfluramine, as a metabolite of fenfluramine, has also been implicated in the development of pulmonary arterial hypertension (PAH) taylorandfrancis.comontosight.aikglmeridian.comresearchgate.net. The serotonin hypothesis of PAH suggests that alterations in the serotonin pathway play a major role in its development kglmeridian.com. Norfenfluramine contributes to PAH through several proposed mechanisms:

Direct 5-HT2B Receptor Activity: Similar to cardiac valvulopathy, norfenfluramine's direct activity on serotonin 5-HT2B receptors is believed to contribute to PAH wikipedia.orgkglmeridian.comresearchgate.net. Activation of these receptors can lead to pulmonary artery vasoconstriction and proliferation of pulmonary artery smooth muscle cells (PASMC) kglmeridian.comresearchgate.net.

Serotonin Transporter (5-HTT) Interaction: Fenfluramine and its metabolites, including norfenfluramine, act as substrates for the serotonin transporter (5-HTT) ersnet.orgnih.govcapes.gov.brresearchgate.net. This interaction can lead to the release of neuronal serotonin and inhibition of serotonin reuptake ersnet.orgnih.govwikipedia.orgcapes.gov.brresearchgate.netnih.gov. The internalization of the drug via the serotonin transporter may disrupt internal serotonin storage and further promote PASMC proliferation kglmeridian.comresearchgate.net. While fenfluramine inhibits the 5-HTT, both this activity and 5-HT2B receptor stimulation may play a role in the development of valvulopathy and fibrosis ersnet.org.

Increased Serotonin Levels: Anorexigens like fenfluramine increase free serotonin levels, which can activate serotonin receptors and contribute to pulmonary artery vasoconstriction and smooth muscle cell proliferation kglmeridian.com.

Mechanisms of Cardiac Valvulopathy

Enantiomeric Differences in 5-HT<sub>2B</sub> Receptor Activation

Appetite Regulation and Metabolic Effects Research

Norfenfluramine is an active metabolite of fenfluramine, a drug historically used as an appetite suppressant wikipedia.orgnih.govontosight.ai. Fenfluramine's appetite-suppressing effects are mediated by increasing synaptic levels of serotonin (5-HT) in the central nervous system, primarily by acting as a serotonin releasing agent and inhibiting serotonin reuptake nih.govnih.govwikipedia.orgnih.govnih.gov. Norfenfluramine itself acts as a serotonin-norepinephrine releasing agent (SNRA) and a potent agonist of serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors wikipedia.orgiiab.me.

The anorectic effect of systemic fenfluramine is largely implicated in the activity of this compound as a potent 5-HT2C receptor agonist capes.gov.brresearchgate.netoup.com. High local levels of serotonin in medial hypothalamic centers are known to reduce appetite and influence food selection nih.gov. Norfenfluramine's ability to increase serotonin levels and activate specific serotonin receptors contributes to a feeling of fullness and reduced appetite wikipedia.org.

While norfenfluramine is a potent serotonin releaser, it is also substantially more potent than fenfluramine as a norepinephrine (B1679862) and dopamine (B1211576) releaser wikipedia.org. At high concentrations, norfenfluramine can also act as a dopamine releasing agent wikipedia.org. Research has explored the comparison of mechanisms of action between dexfenfluramine (B1670338) and norfenfluramine in feeding studies, indicating that norfenfluramine produces relatively larger effects in certain brain regions associated with appetite regulation physiology.orgphysiology.org.

Mechanisms of Appetite Suppression

Norfenfluramine's role in appetite suppression is intricately linked to its interactions with serotonin receptors and its influence on hypothalamic energy homeostasis.

Role of 5-HT2C Receptor Activation

Norfenfluramine (NFEN), the N-dealkylated metabolite of fenfluramine, exhibits high affinity and activity at the 5-HT2B and 5-HT2C receptor subtypes. fda.gov Research indicates that the appetite-suppressant effects associated with fenfluramine are, at least in part, mediated by the activation of 5-HT2C receptors by its metabolite, norfenfluramine. mdpi.com Specifically, d-norfenfluramine has been shown to induce hypophagia through direct action on 5-HT2C receptors. nih.gov

Activation of central 5-HT2C receptors is a recognized strategy for controlling appetite and managing weight. nih.gov These receptors are predominantly located on pro-opiomelanocortin (POMC) neurons within the arcuate nucleus of the hypothalamus. bioscientifica.comoup.com The activation of these POMC neurons, such as by compounds like d-fenfluramine (and by extension its metabolite norfenfluramine), leads to an increased firing rate of these neurons, subsequently resulting in an anorexic response. bioscientifica.com Pharmacological activation of the 5-HT2C receptor has been demonstrated to inhibit food intake, while its knockout in mice leads to increased food intake. frontiersin.org

Influence on Hypothalamic Energy Homeostasis

The hypothalamus plays a central role in the transmission and integration of energy balance signals within the brain. nih.gov Norfenfluramine, an anorectic agent known to increase serotonergic transmission, impacts peripheral metabolism through its actions within the hypothalamus. nih.gov

Studies involving the intrahypothalamic administration of norfenfluramine into the nucleus paraventricularis (PVN) of the hypothalamus have shown significant effects on plasma concentrations of glucose, epinephrine, and corticosterone (B1669441). An infusion of 5 micrograms of norfenfluramine per minute into the PVN resulted in a notable increase in blood glucose, plasma epinephrine, and corticosterone concentrations in rats. nih.gov Conversely, lower doses (0.5 and 0.05 micrograms/min) did not produce these changes in peripheral metabolism. nih.gov The observed effects of norfenfluramine in the PVN were entirely prevented by the prior administration of a 5-HT1 antagonist, suggesting a serotonin-mediated mechanism. nih.gov

Furthermore, 5-HT2C receptors are highly concentrated in the hypothalamus and brain stem, where they are crucial regulators of energy homeostasis, encompassing both feeding behavior and glucose metabolism. frontiersin.org POMC neurons, situated in the arcuate nucleus (ARC) of the hypothalamus, are vital for sensing and integrating various peripheral factors that influence energy balance. nih.gov

Enantiomeric Contributions to Anorectic Effects

Fenfluramine exists as a racemic mixture comprising d-fenfluramine and l-fenfluramine, which are metabolized in vivo to their respective enantiomers of norfenfluramine. fda.govresearchgate.net The anorexic actions of fenfluramine are largely attributed to the d-enantiomers of both fenfluramine and norfenfluramine. mdpi.comresearchgate.net Research has demonstrated that the (+)-forms of both fenfluramine and norfenfluramine exhibit greater activity in their anorectic properties compared to their (-)-forms. oup.com

Specifically, d-norfenfluramine is considerably more potent than l-norfenfluramine in activating the 5-HT2C receptor, with l-norfenfluramine being at least three times less potent. mdpi.com This difference in potency suggests that l-norfenfluramine would have a reduced potential to induce anorexia and weight loss compared to its d-enantiomer. mdpi.com In studies on rats, while this compound demonstrated anorectic effects, it did not alter the relative consumption of carbohydrates and proteins across tested doses, unlike (+)-fenfluramine which selectively reduced the intake of a low-protein diet at lower doses. nih.gov

Comparative studies on the median effective doses (ED50) in the maximal electroshock (MES) test in mice provide further insight into the enantiomeric differences in potency, although these studies primarily focused on antiseizure activity, they provide comparative potency data. The ED50 values for d-fenfluramine, l-fenfluramine, and l-norfenfluramine were 8.4 mg/kg, 13.4 mg/kg, and 10.2 mg/kg, respectively. A median effective dose for d-norfenfluramine could not be determined due to dose-limiting neurotoxicity observed in these experiments. mdpi.com

Table 1: Comparative Potency of Fenfluramine and Norfenfluramine Enantiomers in Rodent Seizure Models (MES Test) mdpi.com

CompoundED50 (mg/kg) in MES Test (Mice)
d-fenfluramine8.4
l-fenfluramine13.4
l-norfenfluramine10.2
d-norfenfluramineNot determined (dose-limiting neurotoxicity)

In the audiogenic seizure model, l-norfenfluramine demonstrated higher potency, being 9 times more potent than d,l-fenfluramine and 15 times more potent than l-fenfluramine based on ED50 values (1.2 mg/kg vs. 10.2 mg/kg and 17.7 mg/kg, respectively). mdpi.com Brain concentrations of all tested compounds were approximately 20-fold higher than their plasma concentrations. mdpi.com Based on brain EC50 values, l-norfenfluramine was found to be 7 times more potent than d,l-fenfluramine and 13 times more potent than l-fenfluramine (1940 ng/g vs. 13,200 ng/g and 25,400 ng/g, respectively). mdpi.com

Table 2: Comparative Potency of Fenfluramine and Norfenfluramine Enantiomers in Audiogenic Seizure Model (Mice) mdpi.com

CompoundED50 (mg/kg)Brain EC50 (ng/g)
l-norfenfluramine1.21940
d,l-fenfluramine10.213200
l-fenfluramine17.725400

Neurotoxicity Investigations

Investigations into the neurotoxic effects of norfenfluramine have focused on its impact on serotonin axonal markers and potential developmental neurotoxicity.

Effects on 5-HT Axonal Markers

Both fenfluramine (FEN) and its metabolite norfenfluramine (NFEN) have been shown to induce 5-HT-mediated neurotoxicity in numerous animal studies. fda.gov These compounds cause dose-related, long-lasting reductions in 5-HT axonal markers across various animal species and routes of administration, even at doses considered clinically relevant. fda.govresearchgate.net High-dose treatment with d,l-fenfluramine in rats, for instance, has been observed to cause persistent decreases in brain serotonin (5-HT) levels, its metabolite 5-hydroxyindoleacetic acid, and high-affinity 5-HT uptake sites. researchgate.net This treatment regimen also led to selective and long-lasting reductions in fine-caliber 5-HT-immunoreactive axons, alongside the appearance of axons displaying morphology characteristic of degeneration. researchgate.net While partial or complete recovery of these endpoints has been observed, the long-term impact is a subject of ongoing research. fda.gov

It has been suggested that norfenfluramine may be a more potent releaser of 5-HT than fenfluramine itself. This characteristic could contribute to greater neurotoxicity in animal models such as rats and monkeys compared to humans, potentially due to species-specific differences in metabolism and accumulation of the compound. oup.com Furthermore, hyperthermia has been identified as a factor that can potentiate the d-fenfluramine-induced depletion of 5-HT. oup.com

Developmental Neurotoxicity Research

Research into the developmental neurotoxicity of fenfluramine, which produces norfenfluramine as a metabolite, indicates potential concerns. Observations from juvenile rat studies regarding fenfluramine's developmental neurotoxicity align with reported neurobehavioral impairments, including deficits in learning and memory. fda.gov Consequently, the significant risks associated with developmental neurotoxicity should be communicated in product labeling. fda.gov While some reproductive and developmental toxicity studies have not clearly described results, no teratogenic effects have been reported. fda.gov However, the animal literature concerning fenfluramine's neurotoxicity has identified certain limitations, which raise questions about the direct relevance of these findings to the pharmacotherapy of children. nih.gov

Preclinical Research Methodologies and Analytical Approaches

In Vitro Experimental Models

In vitro studies provide fundamental insights into the direct interactions of norfenfluramine with specific molecular targets, offering a controlled environment for detailed mechanistic investigations.

Norfenfluramine functions as a potent agonist at several serotonin (B10506) (5-HT) receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Both its enantiomers, dexnorfenfluramine and levonorfenfluramine, demonstrate activity as 5-HT2 receptor agonists, with dexnorfenfluramine generally exhibiting greater potency. wikipedia.org

Detailed binding studies have shown that norfenfluramine possesses high affinity for 5-HT2B and 5-HT2C receptors, and a more moderate affinity for 5-HT2A receptors. researchgate.net Specifically, d-norfenfluramine displays Ki values of 27 nM for 5-HT2B and 56 nM for 5-HT2C, while l-norfenfluramine's Ki values are 65 nM for 5-HT2B and 99 nM for 5-HT2C. For the 5-HT2A receptor, the Ki values are 187 nM for d-norfenfluramine and 267 nM for l-norfenfluramine.

Functional assays have further demonstrated that norfenfluramine potently stimulates the hydrolysis of inositol (B14025) phosphates (IP) and increases intracellular Ca2+ levels in cells engineered to express recombinant 5-HT2B receptors. researchgate.net In these assays, norfenfluramine was most potent at the 5-HT2B receptor, moderately potent at 5-HT2C, and least potent at 5-HT2A.

Beyond serotonin receptors, norfenfluramine has also been identified as an agonist of the trace amine-associated receptor 1 (TAAR1). However, its enantiomers show differential activity, with dexnorfenfluramine acting as a very weak human TAAR1 agonist and levonorfenfluramine being inactive. wikipedia.org In broader receptor binding screens, norfenfluramine exhibited moderate to strong binding (defined as an inhibition ratio greater than 30%) to the β-adrenergic receptor (non-selective), β2 adrenergic receptor, muscarinic M1 receptor, sodium ion channel (non-selective), serotonin 5-HT1A receptor, and sigma receptor. fda.gov Among these, the 5-HT1A and sigma receptors showed the most significant competitive inhibition based on Ki values. fda.gov Conversely, norfenfluramine (racemic and enantiomeric forms) displayed low affinity for 5-HT1D, 5-HT1B, and 5-HT1E receptors, and was inactive at 5-HT5 and 5-HT6 receptors, though it showed moderate affinity for 5-HT7. fda.govahajournals.org

Table 1: Norfenfluramine Receptor Binding Affinities (Ki values in nM)

Receptor Subtyped-norfenfluramine (Ki)l-norfenfluramine (Ki)
5-HT2A187 267
5-HT2B27 65
5-HT2C56 99

Norfenfluramine functions as a serotonin-norepinephrine releasing agent (SNRA). wikipedia.org Both its enantiomers are active as monoamine releasing agents, with dexnorfenfluramine being more potent. wikipedia.org Notably, norfenfluramine demonstrates similar potency to fenfluramine (B1217885) as a serotonin releaser, but it is substantially more potent in releasing norepinephrine (B1679862) and dopamine (B1211576). wikipedia.org

Norfenfluramine interacts with 5-HT transporters (SERT) to facilitate the release of 5-HT from neurons. medchemexpress.com It is recognized as a potent substrate for SERT proteins, with reported EC50 values ranging from 52 to 287 nM. researchgate.net Furthermore, norfenfluramine is also a potent substrate for norepinephrine transporters (NET). researchgate.net In vitro experiments have shown its capacity to increase the release of [3H]dopamine and [3H]norepinephrine. medchemexpress.com

Studies on human platelet 5-HT uptake revealed that d-norfenfluramine inhibits this process at micromolar concentrations, with an IC50 of approximately 10 µM. nih.gov Regarding its potential for drug-drug interactions, in vitro evaluations suggest that norfenfluramine is unlikely to act as a perpetrator at clinically relevant concentrations. It demonstrated inhibition of organic cation transporter 2 (OCT2) with an IC50 of 5.2 µM and multidrug and toxin extrusion protein 1 (MATE1) with an IC50 of 4.6 µM, but these concentrations are higher than those typically achieved clinically. researchgate.netnih.govresearchgate.net

Synaptosomal release assays have provided detailed insights into how norfenfluramine influences neurotransmitter efflux. (+)-Norfenfluramine has been shown to induce 5-HT release from rat hippocampal synaptosomes, a process that is partially Ca2+-dependent. medchemexpress.comnih.gov This release is significantly inhibited (by approximately 68%) by Cd2+, a non-specific blocker of voltage-dependent Ca2+ channels, suggesting that Ca2+ entry into synaptosomes via these channels mediates the Ca2+-dependent component of release. nih.gov

Norfenfluramine primarily acts on the cytoplasmic pool of neurotransmitters to induce release. nih.gov This was supported by a significant reduction in this compound-induced [3H]5-HT and [3H]dopamine release following reserpine (B192253) pretreatment, which depletes vesicular stores. nih.gov The dose-response curves for this compound-induced [3H]5-HT release were superimposable across hippocampus and hypothalamus, and also comparable to those observed with (+)-fenfluramine. nih.gov

Table 2: Norfenfluramine Effects on Neurotransmitter Release in Synaptosomes

NeurotransmitterBrain RegionCa2+ Dependence (at 5 µM)Inhibition by Cd2+Relative Potency (vs. 5-HT release)
5-HTHippocampus, Hypothalamus~50% Ca2+-dependent nih.gov68% nih.govHigh nih.gov
DopamineStriatumCompletely Ca2+-independent nih.govNot reported>10 times lower nih.gov

Drug Transporter Interaction Studies

In Vivo Animal Models

In vivo animal models are crucial for understanding the complex physiological and behavioral effects of norfenfluramine within a living system, particularly in the context of neurological disorders.

In preclinical rodent models, norfenfluramine is considered a primary contributor to the antiseizure effects observed after fenfluramine administration. mdpi.com In the maximal electroshock seizure (MES) test, norfenfluramine and its enantiomers demonstrated anticonvulsant activity comparable to fenfluramine, with ED50 values ranging from 5.1 to 14.8 mg/kg. mdpi.com

A notable finding in the audiogenic seizure model (DBA/2 mice) was the superior potency of l-norfenfluramine. It was approximately 9 times more potent than d,l-fenfluramine and 15 times more potent than l-fenfluramine, with an ED50 of 1.2 mg/kg. mdpi.comresearchgate.net Brain concentrations of these compounds were consistently about 20-fold higher than plasma concentrations. mdpi.com Based on brain EC50 values, l-norfenfluramine was 7 times more potent than d,l-fenfluramine and 13 times more potent than l-fenfluramine (1940 vs. 13,200 and 25,400 ng/g, respectively). mdpi.comresearchgate.net

Table 3: Anticonvulsant Activity of Norfenfluramine in Rodent Seizure Models

CompoundModelED50 (mg/kg)Brain EC50 (ng/g)
Norfenfluramine (racemic/enantiomers)MES Test5.1-14.8 mdpi.comNot specified
l-norfenfluramineAudiogenic Seizure1.2 mdpi.comresearchgate.net1940 mdpi.comresearchgate.net
d,l-fenfluramineAudiogenic Seizure10.2 mdpi.comresearchgate.net13,200 mdpi.comresearchgate.net
l-fenfluramineAudiogenic Seizure17.7 mdpi.comresearchgate.net25,400 mdpi.comresearchgate.net

In terms of neurotransmitter release in vivo, intravenous administration of this compound in rats was shown to elevate extracellular levels of 5-HT, norepinephrine (NE), and dopamine (DA) in the frontal cortex. researchgate.net The observed increases in NE and DA were attenuated by pretreatment with nisoxetine, a NE uptake blocker, indicating that the release of these monoamines is at least partly mediated by NE transporters. researchgate.net

Behavioral studies in rats have demonstrated that norfenfluramine dose-dependently reduces both locomotor and investigatory activity. nih.gov Interestingly, this reduction in activity was not reversed by pretreatment with the 5-HT uptake inhibitor fluoxetine (B1211875) or the 5-HT synthesis inhibitor p-chlorophenylalanine, suggesting that the behavioral suppression is not solely dependent on serotonin release. nih.gov Furthermore, the d- and l-enantiomers of norfenfluramine were found to be nearly equipotent in reducing behavioral activity, despite d-norfenfluramine being a more potent 5-HT releasing agent. nih.gov this compound was also identified as the most active compound in increasing striatal acetylcholine (B1216132) (ACh) content in rats. oup.com In drug discrimination tasks, rats trained to discriminate norfenfluramine exhibited a dose-dependent decrease in responding on the norfenfluramine-correct lever. Norfenfluramine showed a rapid onset of action, with peak effects observed between 20-60 minutes post-administration, and an approximate half-life of 8 hours in this model. nih.gov Serotonergic agonists such as mCPP, DOI, 5-MeODMT, and LSD generalized to norfenfluramine, while TFMPP, 8-OHDPAT, and the dopaminergic agonist AMPH did not. nih.gov

Zebrafish models, particularly those mimicking Dravet syndrome, have been instrumental in evaluating norfenfluramine's anti-seizure properties. Norfenfluramine has been shown to contribute to the anti-seizure activity of fenfluramine in the scn1lab zebrafish Dravet syndrome model. oup.com

In the scn1Lab−/− mutant zebrafish model, both fenfluramine and norfenfluramine enantiomers were found to be effective in inhibiting behavioral (locomotor) epileptic activity. mdpi.comresearchgate.netexlibrisgroup.comresearchgate.net Specifically, this compound and (-)-norfenfluramine displayed significant antiepileptic effects in this preclinical model. exlibrisgroup.comresearchgate.net However, a distinction was observed with l-norfenfluramine; at concentrations up to 100 µM, it failed to reduce the frequency and duration of epileptiform events in local field potential (LFP) recordings, unlike the other enantiomers. mdpi.comresearchgate.net

Norfenfluramine was capable of restoring the swimming behavior of scn1lab mutant larvae to wild-type levels and reducing spontaneous seizure events in a subset of larvae (5 out of 8 larvae tested). oup.com Studies on the uptake kinetics in larval zebrafish heads indicated that the total uptake of this compound and (-)-norfenfluramine was similar, suggesting that the stereochemical configuration did not significantly impact their uptake. exlibrisgroup.com Interestingly, compared to the less lipophilic this compound, the parent compound (+)-fenfluramine was taken up less by larval zebrafish heads. exlibrisgroup.com

Compound Names and PubChem CIDs

Future Directions in Norfenfluramine Research

Development of Enantiomerically Pure Compounds

The development of enantiomerically pure compounds represents a significant avenue for future research, particularly given that norfenfluramine exists as a racemic mixture of two enantiomers, L-norfenfluramine and D-norfenfluramine, which exhibit differing activities wikipedia.org.

L-Norfenfluramine as a Potentially Safer Therapeutic Candidate

Research indicates that L-norfenfluramine (also known as (-)-norfenfluramine or levonorfenfluramine) is a promising candidate for further evaluation as a novel, enantiomerically pure antiseizure medication nih.govresearchgate.netmdpi.com. Studies in animal models have shown that L-norfenfluramine possesses comparable antiseizure activity to racemic norfenfluramine and fenfluramine (B1217885) in certain seizure models. For instance, in the maximal electroshock seizure (MES) test in mice, fenfluramine, norfenfluramine, and their enantiomers demonstrated comparable anticonvulsant activity nih.govresearchgate.netmdpi.com. However, in the audiogenic seizure model in DBA/2 mice, L-norfenfluramine exhibited significantly higher potency, being approximately 9 times more potent than D,L-fenfluramine and 15 times more potent than L-fenfluramine based on ED50 values nih.govresearchgate.netmdpi.com. Furthermore, based on brain EC50 values, L-norfenfluramine was found to be 7 times more potent than D,L-fenfluramine and 13 times more potent than L-fenfluramine in this model nih.govresearchgate.netmdpi.com.

The following table summarizes comparative antiseizure activity in the audiogenic seizure model:

CompoundED50 (mg/kg) in Audiogenic Seizure Model nih.govresearchgate.netmdpi.comBrain EC50 (ng/g) in Audiogenic Seizure Model nih.govresearchgate.netmdpi.com
L-Norfenfluramine1.21940
D,L-Fenfluramine10.213200
L-Fenfluramine17.725400

Optimization for Reduced Adverse Effect Profile

A key advantage of L-norfenfluramine lies in its potential for an optimized adverse effect profile. The D-enantiomer of norfenfluramine (D-norfenfluramine or (+)-norfenfluramine) has been linked to certain adverse effects, particularly cardiovascular issues, due to its more potent activation of 5-HT2B receptors wikipedia.orgmdpi.com. L-norfenfluramine, conversely, activates 5-HT2B receptors with at least 10-fold lower potency compared to D-norfenfluramine mdpi.com. Additionally, L-norfenfluramine is at least 3 times less potent than D-norfenfluramine in activating 5-HT2C receptors, which are implicated in appetite suppression mdpi.com. This differential receptor activity suggests that developing L-norfenfluramine as an enantiomerically pure compound could lead to a therapeutic agent with maintained antiseizure efficacy but a reduced propensity for certain adverse effects, such as cardiovascular complications and anorexia mdpi.com.

Elucidation of Multimodal Mechanisms and Synergistic Actions

Norfenfluramine, as an active metabolite of fenfluramine, exerts its pharmacological effects through multimodal mechanisms frontiersin.orgnih.gov. Future research aims to further elucidate these complex interactions and identify potential synergistic actions. Norfenfluramine acts as a serotonin-norepinephrine releasing agent and a potent agonist of serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors wikipedia.org. Both enantiomers of norfenfluramine are active as monoamine releasing agents, though D-norfenfluramine is generally more potent wikipedia.org. Beyond serotonergic activity, recent preclinical studies have identified positive modulatory activity of fenfluramine (and by extension, norfenfluramine) at sigma-1 receptors (Sigma1Rs) frontiersin.orgnih.govmdpi.comnih.gov. This dual action involving 5-HT and sigma-1 receptors is considered a primary pharmacological mechanism for its antiseizure effects, contributing to the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neural networks frontiersin.orgnih.govfrontiersin.org. Future research will focus on understanding how these various mechanisms cooperate and potentially act synergistically to produce both antiseizure and non-seizure benefits, which could inform the development of more targeted therapies frontiersin.orgnih.govnih.gov.

Exploration of Novel Therapeutic Applications beyond Seizure Disorders

While norfenfluramine is primarily studied in the context of seizure disorders, particularly developmental and epileptic encephalopathies like Dravet syndrome and Lennox-Gastaut syndrome, future research is exploring its potential in novel therapeutic applications beyond seizure control nih.govaesnet.org. Fenfluramine, through its active metabolite norfenfluramine, has shown clinical benefits beyond seizure reduction, including improvements in everyday executive function and a reduction in the risk of sudden unexpected death in epilepsy (SUDEP) nih.govfrontiersin.orgnih.gov. These non-seizure outcomes suggest that norfenfluramine's multimodal mechanisms may have broader neurological implications. Further investigation into its effects on cognitive function, alertness, and other comorbidities associated with neurological disorders could uncover new therapeutic avenues frontiersin.org. Studies are underway to evaluate promising new biological pathways that may contribute to these broader benefits frontiersin.org.

Integration of Preclinical Findings for Rational Drug Design and Clinical Decision-Making

The integration of preclinical findings is crucial for advancing rational drug design and informing clinical decision-making for compounds like norfenfluramine mdpi.comparssilico.com. Rational drug design involves identifying biomolecular targets and designing chemical compounds that can bind to these targets, followed by assessing their efficacy and toxicity using in vitro and in vivo models parssilico.com. Computational approaches, including machine learning and artificial intelligence, are increasingly being utilized to analyze large datasets of biological, clinical, and chemical properties to predict new therapeutic uses and potential off-target interactions for existing drugs and their metabolites frontiersin.orgfrontiersin.orgarxiv.org. For norfenfluramine, future research will involve leveraging detailed preclinical data on its molecular interactions, pharmacokinetic properties, and efficacy in various models to guide the design of new chemical entities with improved profiles. This integration can help in predicting clinical outcomes and adverse reactions of drug combinations, thereby supporting more precise drug design and enhancing safety assessment in both preclinical and clinical development arxiv.org. A better understanding of the pharmacological mechanisms of fenfluramine and norfenfluramine in reducing seizure burden and non-seizure comorbidities can lead to rational drug design and improved clinical decision-making when prescribing multi-antiseizure medication regimens frontiersin.orgfrontiersin.org.

Pharmacogenomics and Individualized Response Research

Pharmacogenomics, the study of how an individual's genes affect their body's response to medications, is a critical area for future research to personalize therapy with norfenfluramine nih.govmayo.edu. Genetic variations can significantly influence drug disposition and effects, accounting for a substantial portion of variability in drug outcomes nih.govresearchgate.net. Future research will focus on identifying specific genetic variants that influence the metabolism, efficacy, and potential for adverse effects of norfenfluramine nih.govresearchgate.net. This includes studying genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP450 enzymes) and drug transporters that may interact with norfenfluramine researchgate.netnih.goveuropa.eu. The aim is to develop strategies for individualizing therapy by understanding how human genome variability influences drug response, ultimately leading to optimized outcomes and reduced risks of toxicity nih.govresearchgate.net. Integrating pharmacogenomic testing into clinical practice could allow for tailored drug treatments based on an individual's genetic profile, moving beyond a trial-and-error approach to medication mayo.eduresearchgate.net.

Q & A

Q. What are the primary metabolic pathways of norfenfluramine, and how do they influence experimental design in pharmacokinetic studies?

Norfenfluramine is metabolized via deamination and oxidation into inactive metabolites, with CYP1A2, CYP2B6, and CYP2D6 as major enzymes involved . To study pharmacokinetics:

  • Use liquid chromatography-mass spectrometry (LC-MS) to quantify plasma concentrations of norfenfluramine and its parent compound, fenfluramine, ensuring sensitivity for low metabolite levels .
  • Control for genetic polymorphisms in CYP enzymes (e.g., CYP2D6 poor metabolizers) to avoid skewed metabolic rate data .
  • Collect serial plasma samples over 24–48 hours to capture elimination kinetics, as >90% of the drug is excreted renally .

Q. How does norfenfluramine’s activity at serotonin receptors inform preclinical model selection?

Norfenfluramine is a potent agonist at 5-HT2A and 5-HT2B receptors, with a Ki of 11.2 nM for 5-HT2B . For receptor studies:

  • Prioritize in vitro assays like radioligand binding (e.g., [³H]MDL 100907 for 5-HT2A) and functional assays (e.g., phosphoinositide hydrolysis for 5-HT2B activity) .
  • Use isolated rat pulmonary arteries to assess vasoconstriction effects linked to 5-HT2B activation .
  • Avoid long-term 5-HT2B agonist studies in rodents due to species-specific differences in receptor sensitivity .

Q. What analytical methods are recommended for quantifying norfenfluramine in biological matrices?

  • LC-MS/MS : Optimize for low detection limits (e.g., 0.1–0.5 μM) using deuterated internal standards like [²H6]-norfenfluramine to correct for matrix effects .
  • Sample Preparation : Acidify plasma samples to stabilize norfenfluramine and prevent degradation during storage .
  • Validation : Follow FDA guidelines for precision (±15% CV) and accuracy (85–115% recovery) in inter-day and intra-day assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in norfenfluramine’s role in pulmonary arterial hypertension (PAH) pathogenesis?

Contradiction: Norfenfluramine induces pulmonary vasoconstriction in rats but shows no proliferative effects on PAH-PASMCs .

  • Methodological Approach :
    • Combine in vivo hemodynamic measurements (e.g., right ventricular systolic pressure) with in vitro PASMC proliferation assays under hypoxic conditions .
    • Use RNA sequencing to identify differential gene expression (e.g., CYP1B1, Tph1) in PAH models exposed to norfenfluramine .
    • Cross-validate findings with human PAH patient-derived cells to assess translational relevance .

Q. What experimental designs are optimal for studying norfenfluramine’s cardiovascular toxicity?

  • Chronic Exposure Models : Administer norfenfluramine for 6–12 weeks in primates or transgenic mice expressing human 5-HT2B receptors, monitoring valvular fibrosis via histopathology .
  • Functional Imaging : Use [11C]Cimbi-36 PET to quantify 5-HT2A/2B receptor occupancy in cardiac tissues .
  • Biomarker Panels : Measure circulating serotonin, TGF-β, and BMPR2 levels to correlate with valvulopathy progression .

Q. How should researchers address ethical and methodological challenges in human studies involving norfenfluramine?

  • Ethical Protocols : Submit detailed proposals to institutional review boards (IRBs), emphasizing informed consent for off-label use (e.g., fenfluramine-derived metabolites in epilepsy trials) .
  • Dose Escalation : Start with subtherapeutic doses (e.g., 0.1 mg/kg) and monitor plasma levels to avoid 5-HT2B overactivation .
  • Data Transparency : Publish raw pharmacokinetic data in repositories like Zenodo to enable meta-analyses of rare adverse events .

Q. What strategies mitigate confounding variables in neuropharmacological studies of norfenfluramine?

  • Control for Fenfluramine : Co-administer CYP enzyme inhibitors (e.g., fluvoxamine for CYP1A2) to isolate norfenfluramine-specific effects .
  • Behavioral Assays : Use zebrafish models (Danio rerio) with CRISPR-edited 5-HT2B receptors to assess seizure modulation without mammalian compensatory mechanisms .
  • Statistical Adjustments : Apply multivariate regression to account for age, sex, and baseline serotonin levels in human cohorts .

Methodological Frameworks

  • Research Question Formulation : Use the FLOAT method to align hypotheses with measurable endpoints (e.g., “How does norfenfluramine’s 5-HT2B affinity correlate with valvular thickening?”) .
  • Data Contradiction Analysis : Follow NEFRSEF guidelines to compare experimental conditions, species differences, and assay sensitivities .
  • Literature Synthesis : Systematically map receptor binding data (Ki, EC50) from PDSP databases and preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.